molecular formula C15H10BrClN4O4 B4341835 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chloro-5-nitrophenyl)-2-furamide

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chloro-5-nitrophenyl)-2-furamide

Cat. No.: B4341835
M. Wt: 425.62 g/mol
InChI Key: VCKNXBUSBNTCTB-UHFFFAOYSA-N
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Description

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chloro-5-nitrophenyl)-2-furamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a pyrazole ring, a furamide moiety, and nitro, bromo, and chloro substituents

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-(2-chloro-5-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN4O4/c16-9-6-18-20(7-9)8-11-2-4-14(25-11)15(22)19-13-5-10(21(23)24)1-3-12(13)17/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKNXBUSBNTCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chloro-5-nitrophenyl)-2-furamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-1H-pyrazole with formaldehyde under basic conditions to form 4-bromo-1H-pyrazol-1-ylmethyl.

    Coupling with Furamide: The intermediate is then coupled with 2-chloro-5-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the furamide moiety.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or furamide moieties.

    Reduction: Amino derivatives where the nitro group is reduced.

    Substitution: Substituted derivatives where the bromo or chloro groups are replaced by nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrazole ring, which is a common pharmacophore in drug design.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitro group suggests potential for bioactivity, which could be explored in drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple heteroatoms and conjugated systems.

Mechanism of Action

The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chloro-5-nitrophenyl)-2-furamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings and functional groups. The nitro group could participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-5-nitrophenyl)-2-furamide
  • 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-5-nitrophenyl)-2-furamide

Uniqueness

The unique combination of the bromo, chloro, and nitro substituents in 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chloro-5-nitrophenyl)-2-furamide provides distinct electronic and steric properties that can influence its reactivity and interactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chloro-5-nitrophenyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chloro-5-nitrophenyl)-2-furamide

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